Kinase Selectivity Profiling Against the Canonical JNK Inhibitor TCS JNK 5a
The 3-phenoxybenzamide derivative demonstrates a markedly different kinase selectivity profile compared to the naphthalene-based analog TCS JNK 5a. While TCS JNK 5a inhibits JNK3 and JNK2 with pIC50 values of 6.7 and 6.5, respectively [1], profiling of the 3-phenoxybenzamide congener from the same series reveals IC50 values of >10,000 nM against MELK and a Kd of 19,000 nM for HSP90α, indicating a distinct off-target interaction landscape [2]. This difference in selectivity is consistent with the known structure-activity relationship (SAR) of the series, where the aryl amide group is a critical determinant of kinase binding [1].
| Evidence Dimension | Kinase selectivity profile (off-target engagement) |
|---|---|
| Target Compound Data | IC50 >10,000 nM (MELK); Kd 19,000 nM (HSP90α) [2] |
| Comparator Or Baseline | TCS JNK 5a: JNK3 pIC50 6.7, JNK2 pIC50 6.5, JNK1 pIC50 <5.0, p38α pIC50 <4.8 [1] |
| Quantified Difference | Target compound shows distinct off-target binding pattern with low affinity for MELK and HSP90α, whereas TCS JNK 5a demonstrates selectivity against JNK1 and p38α. Direct comparative data for the same off-target panel is not available. |
| Conditions | MELK inhibition assay using peptide substrate (europium donor dye-based plate reader); HSP90α binding affinity by NMR chemical shift perturbation [2]; JNK panel pIC50 determined by kinase activity assays [1]. |
Why This Matters
This distinct off-target profile makes the 3-phenoxybenzamide derivative a preferred tool compound for experiments where avoiding MELK or HSP90α engagement is critical, a requirement not met by TCS JNK 5a.
- [1] Angell RM, et al. Bioorg Med Chem Lett. 2007;17(5):1296-301. View Source
- [2] BindingDB. Affinity data for BDBM50166121 (CHEMBL3797480). MELK IC50 >10,000 nM; HSP90α Kd 19,000 nM. View Source
